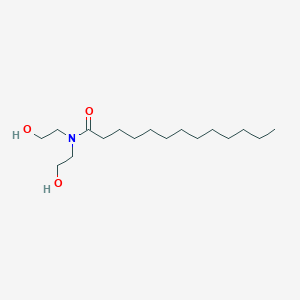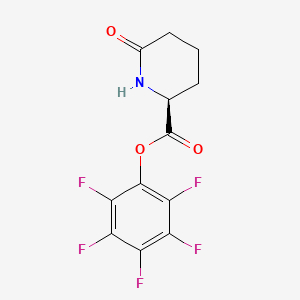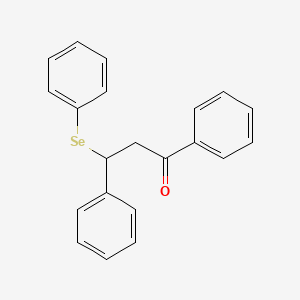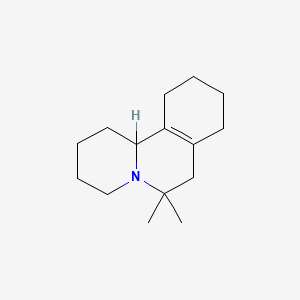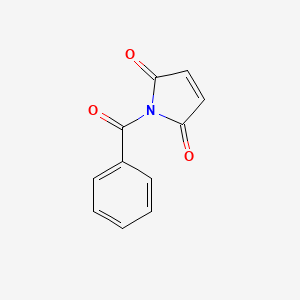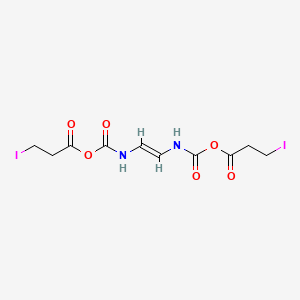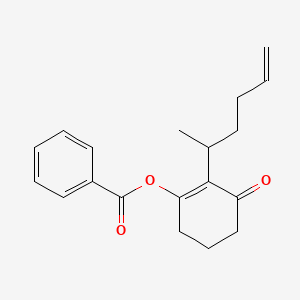
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate is a complex organic compound with a unique structure that combines a cyclohexenone ring, a benzoate ester, and a hexenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is the aldol condensation of cyclohexanone with hex-5-en-2-one, followed by esterification with benzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide for the aldol condensation and an acid catalyst like sulfuric acid for the esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the carbonyl group and the benzoate ester, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-5-en-2-yl benzoate: Similar structure but lacks the cyclohexenone ring.
Cyclohex-1-en-1-yl benzoate: Similar structure but lacks the hexenyl side chain.
2-(Hex-5-en-2-yl)-3-oxocyclohexanone: Similar structure but lacks the benzoate ester.
Uniqueness
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both the cyclohexenone ring and the benzoate ester allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
77283-85-3 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(2-hex-5-en-2-yl-3-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C19H22O3/c1-3-4-9-14(2)18-16(20)12-8-13-17(18)22-19(21)15-10-6-5-7-11-15/h3,5-7,10-11,14H,1,4,8-9,12-13H2,2H3 |
Clé InChI |
YXBNKSJTCMIGFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)C1=C(CCCC1=O)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



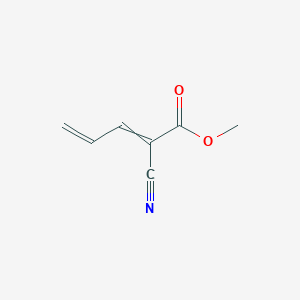
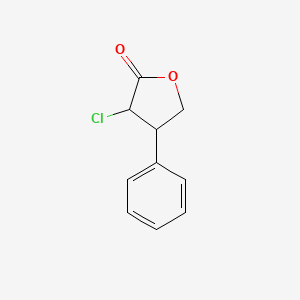
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
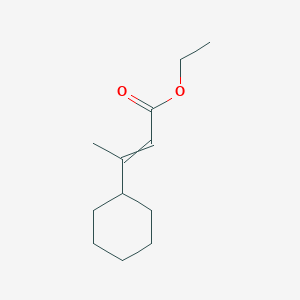
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
